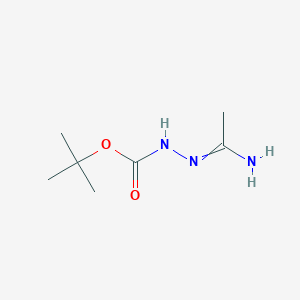

N-Boc-2-(1-Iminoethyl)hydrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

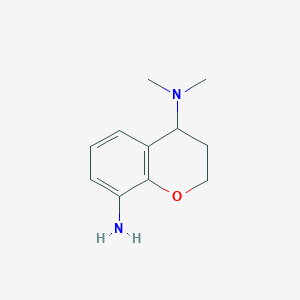

“N-Boc-2-(1-Iminoethyl)hydrazine” (CAS# 851535-08-5) is a useful research chemical. It is used in the identification and preparation of potent, highly selective, and brain penetrant phosphodiesterase 2A inhibitor PF-05180999 as a clinical candidate .

Synthesis Analysis

The N-Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage .

Molecular Structure Analysis

The molecular formula of “N-Boc-2-(1-Iminoethyl)hydrazine” is C7H15N3O2, and its molecular weight is 173.21 g/mol .

Chemical Reactions Analysis

The N-Boc group can be cleaved by mild acidolysis . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, acetylchloride in methanol, N-Boc removal with HCl in organic solvents .

科学的研究の応用

Palladium-Catalyzed Coupling Reactions

N-Boc aryl hydrazines, including N-Boc-2-(1-Iminoethyl)hydrazine, are used in palladium-catalyzed coupling reactions with aryl halides to produce N-Boc diaryl hydrazines. These reactions are efficient, offering excellent yields. The N-Boc diaryl hydrazines are subsequently oxidized to azobenzenes, highlighting a method for synthesizing compounds with potential applications in material science and organic electronics Lim, Lee, & Cho, 2003.

Ugi Tetrazole Reaction

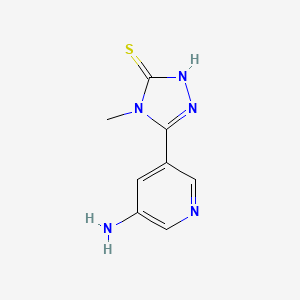

N-Boc-protected hydrazine is employed in the Ugi tetrazole reaction to create a library of highly substituted 5-(hydrazinomethyl)-1-methyl-1H-tetrazoles. This application showcases the versatility of N-Boc-2-(1-Iminoethyl)hydrazine in synthesizing tetrazole-based compounds, which are of interest in pharmaceutical research and development due to their potential biological activities Patil et al., 2016.

Solvent-Free Synthesis of Hydrazones

The compound is also pivotal in the solvent-free synthesis of hydrazones, followed by their N-alkylation. This method demonstrates an eco-friendly approach to synthesizing protected hydrazones, highlighting the compound's role in sustainable chemistry practices Nun et al., 2011.

Synthesis of Aza-Peptides

N-Boc-2-(1-Iminoethyl)hydrazine derivatives are crucial in the synthesis of aza-peptides, peptide analogs where a carbon atom in the peptide backbone is replaced by a nitrogen atom. This replacement induces conformational changes and enhances resistance to proteolytic degradation, making aza-peptides attractive for drug design and structure-activity relationship studies Freeman, Hurevich, & Gilon, 2009.

Ugi 4-CR Postcyclizations

In the context of isocyanide-based multicomponent reactions (IMCRs), N-Boc protected hydrazine is utilized with α-amino acid-derived isocyanides in the Ugi tetrazole reaction. This process enables the construction of complex molecules through one-pot synthesis and postcyclization modifications, demonstrating the compound's utility in synthetic organic chemistry Wang et al., 2017.

Synthesis of N-Aryl Hydrazides

N-Boc-2-(1-Iminoethyl)hydrazine is involved in copper-catalyzed coupling reactions to synthesize N-aryl hydrazides. This application showcases its role in forming N-arylated products, which are significant in developing pharmaceuticals and agrochemicals Wolter, Klapars, & Buchwald, 2001.

Safety And Hazards

特性

IUPAC Name |

tert-butyl N-(1-aminoethylideneamino)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c1-5(8)9-10-6(11)12-7(2,3)4/h1-4H3,(H2,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROPCTMTKIHNFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-2-(1-Iminoethyl)hydrazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1378482.png)